molecular formula C8H10N4 B13586113 2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine

2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B13586113
M. Wt: 162.19 g/mol
InChI Key: GGEBJVYKQPRTLN-UHFFFAOYSA-N
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Description

2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine (CAS 232601-05-7) is a high-purity chemical compound supplied for research purposes. This organic scaffold belongs to the class of pyrazolo[1,5-a]pyrimidines, which are recognized as purine analogues and have attracted significant interest in medicinal chemistry due to their versatile biological activities . A key area of application for this compound is in the discovery and development of targeted cancer therapies. Pyrazolo[1,5-a]pyrimidines have demonstrated potent protein kinase inhibitor (PKI) activity, playing a critical role in disrupting the aberrant signaling pathways that drive oncogenesis . Researchers value this core structure for its potential to inhibit a range of kinases, including but not limited to CK2, EGFR, B-Raf, and MEK, which are implicated in cancers such as non-small cell lung cancer (NSCLC) and melanoma . The compound serves as a crucial building block in organic and medicinal chemistry research. Its structure allows for further functionalization through various synthetic strategies, including palladium-catalyzed cross-coupling and cyclization reactions, to enhance biological activity and structural diversity . The molecular framework has been characterized by X-ray diffractometry, confirming its aromatic system and providing insights into its supramolecular packing, which is valuable for structure-based drug design . This product is intended for research use in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. The researcher assumes all responsibility for safe handling and use in compliance with their institution's guidelines.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine

InChI

InChI=1S/C8H10N4/c1-5-3-10-8-7(9)6(2)11-12(8)4-5/h3-4H,9H2,1-2H3

InChI Key

GGEBJVYKQPRTLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(C(=N2)C)N)N=C1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:

    Reduction: The reduction of nitro groups to amines is a common transformation.

    Substitution: This includes nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of nitro groups results in the formation of corresponding amines .

Scientific Research Applications

2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the metabolism of sphingomyelin . This inhibition can lead to alterations in cellular signaling pathways, which may contribute to its antitumor effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in drug discovery. Below, we compare 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine with its structural analogs, focusing on substituent effects, biological activity, and synthetic versatility.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Properties/Applications References
2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine 2,6-dimethyl; 3-amine Potent nSMase2 inhibitor; metabolically stable; orally bioavailable
3-(4-Hydroxyphenylazo)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-one (7) 5,7-dimethyl; 3-azo group; 2-ketone Nonquinoidal structure confirmed by 2D NMR; tautomerism absent
MPZP (CRF1 antagonist) 2,5-dimethyl; 7-amine; aryl-methoxy groups Selective CRF1 receptor antagonist; anxiolytic potential
N,N-Dimethyl-5-morpholinopyrazolo[1,5-a]pyrimidin-3-amine (11j) 5-morpholino; N,N-dimethylamine Superior nSMase2 inhibition (IC₅₀ < 1 µM); high brain-to-plasma ratio
7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (13a) 7-amine; 3-carboxamide; pyrimidinyl group Non-benzodiazepine anxiolytic candidate; synthetic versatility
Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate 2,7-dimethyl; 6-ester Intermediate for further functionalization; ester hydrolysis studies

Key Findings

Substituent Effects on Enzyme Inhibition :

  • The 2,6-dimethyl substitution in the parent compound enhances nSMase2 inhibitory potency compared to imidazo[1,2-b]pyridazine analogs (e.g., PDDC), likely due to improved steric and electronic complementarity with the enzyme’s active site .
  • In contrast, the 7-amine and 3-carboxamide groups in 13a shift pharmacological activity toward anxiolytic pathways, highlighting the scaffold’s adaptability .

Metabolic Stability: 11j (a dimethyl-morpholino derivative) demonstrates superior metabolic stability in liver microsomes compared to non-methylated analogs, attributed to reduced oxidative metabolism at the 5-position .

This rigidity contrasts with earlier pyrazolo-pyrimidine derivatives, which often showed tautomeric equilibria .

Synthetic Accessibility: The parent compound and its analogs (e.g., 13a) are synthesized via condensation reactions between hydrazines and diketones or enaminones, with yields >70% under optimized conditions .

Biological Activity

2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that has gained attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antibacterial, and antibiofilm activities.

  • Molecular Formula : C7H9N5
  • Molecular Weight : 163.18 g/mol
  • IUPAC Name : 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine
  • CAS Number : 232601-05-7

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. In particular, a synthesized library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidine was evaluated for anticancer activity against various human breast cancer cell lines (MCF-7, MDA-MB-231) using MTT assays. The results showed varying degrees of growth inhibition compared to control treatments, indicating the potential of these compounds in cancer therapy .

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Activity Level
Compound AMDA-MB-23110Moderate
Compound BMCF-75High
Compound CMDA-MB-45315Low

Antibacterial Activity

The antibacterial properties of 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine have been assessed against various Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of this compound exhibit potent antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity Results

DerivativeMIC (µg/mL)Target Bacteria
Compound D0.125S. aureus
Compound E0.187E. coli
Compound F0.250Pseudomonas aeruginosa

Antibiofilm Activity

The ability of these compounds to inhibit biofilm formation has been another focus of research. In a study utilizing the crystal violet assay, several derivatives demonstrated significant reductions in biofilm formation by both S. aureus and P. aeruginosa, with some compounds achieving over 80% inhibition .

Table 3: Biofilm Inhibition Data

CompoundBiofilm Reduction (%)Bacteria
Compound G>85S. aureus
Compound H>80P. aeruginosa

The mechanism through which 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. This interaction can modulate their activity and lead to observed biological outcomes .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazolo[1,5-a]pyrimidine derivatives where researchers focused on their anticancer potential against breast cancer cell lines. The study highlighted the structural modifications that enhanced biological activity and provided insights into structure-activity relationships (SAR) .

Q & A

Q. What are the common synthetic routes for 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine?

The compound is typically synthesized via condensation reactions or site-selective cross-coupling strategies. A validated approach involves starting with 3-amino-4-aroylpyrazoles and reacting them with 1,3-dicarbonyl compounds under acidic conditions (e.g., acetic acid or HCl) . For functionalization at the 2- and 6-positions, sequential cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) with alkynyl or aryl reagents are effective. Reaction optimization includes temperature control (80–120°C), inert solvents (THF, dioxane), and ultrasonic-assisted techniques to enhance yields (70–85%) .

Q. How is the structure of 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine characterized?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at C2/C6, amine at C3).
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 162.1 for C₈H₁₀N₄) validate the molecular formula .
  • X-ray Diffraction : Resolves bond angles and intermolecular interactions, such as hydrogen bonding between the amine group and adjacent heteroatoms .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water. Stability studies using thermal gravimetric analysis (TGA) show decomposition above 250°C. Storage recommendations include inert atmospheres (N₂ or Ar) and desiccated environments to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can site-selective functionalization at the 2- and 6-positions be achieved?

Functionalization requires sequential cross-coupling reactions. For example:

Buchwald–Hartwig amination at C6 using aryl halides and Pd catalysts.

Sonogashira coupling at C2 with terminal alkynes.
Computational studies (DFT) guide regioselectivity by analyzing electron density distributions and steric effects at reactive sites .

Q. How can computational modeling optimize synthesis and predict biological activity?

Density Functional Theory (DFT) calculates transition-state energies to predict reaction pathways for cross-coupling steps . Molecular docking (AutoDock Vina) screens binding affinities to targets like kinase enzymes, identifying substituents (e.g., cyclopropyl groups) that enhance inhibitory activity .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability or substituent effects. Strategies include:

  • Comparative SAR Analysis : Systematically modifying substituents (e.g., replacing methyl with fluorophenyl groups) and testing activity in standardized assays (e.g., kinase inhibition) .
  • Meta-Analysis : Aggregating data from multiple studies to identify trends (e.g., cyclopropyl groups improving metabolic stability) .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

SAR studies involve:

  • Substituent Variation : Introducing groups (e.g., aryl, alkynyl) at C2/C6 and testing effects on potency .
  • Bioassays : Enzymatic assays (e.g., IC₅₀ measurements for kinase inhibition) and cellular models (e.g., anti-inflammatory activity in macrophages) .
  • Pharmacophore Mapping : Identifying critical interaction sites (e.g., hydrogen bond donors at C3) using Schrödinger Suite .

Q. What are the challenges in pharmacokinetic (PK) profiling, and how are they addressed?

Challenges include poor oral bioavailability due to low solubility. Solutions:

  • Prodrug Design : Esterification of the amine group to enhance absorption .
  • In Vitro ADME : Microsomal stability assays (CYP450 metabolism) and Caco-2 permeability tests .
  • In Vivo Studies : Radiolabeled tracing (³H or ¹⁴C) to monitor tissue distribution .

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